Maltitol

説明

Historical Context of Polyol Research in Nutrition and Food Science

The investigation into polyols, or sugar alcohols, has a rich history rooted in the search for sugar alternatives. This pursuit was driven by growing health concerns and the demand for healthier food choices. nih.govresearchgate.net Polyhydric alcohols are naturally present in many mammalian tissues and are widely distributed in nature. nih.gov Some are found in fruits and vegetables, such as sorbitol in plums and xylitol (B92547) in mushrooms. polyols-eu.org

The scientific community's interest in polyols grew significantly with the desire to address health issues like dental caries and to provide options for individuals with diabetes. nih.govnih.gov In the 1970s, the first evidence of the dental health benefits of low-calorie sweeteners (LCS), including polyols, was published. researchgate.net Subsequent research has consistently affirmed their non-cariogenic nature, as they are not easily metabolized by oral bacteria, thus not contributing to the acid production that causes tooth decay. researchgate.netresearchgate.net The use of sorbitol as a sweetener in foods for diabetic individuals was first recommended as early as 1929. nih.gov

Early research focused on the fundamental properties of the most common polyols used in food, including sorbitol, mannitol, xylitol, erythritol (B158007), and this compound. nih.gov These studies established their utility not just as sweeteners but also as bulking agents, humectants, and texturizers in food production. tamu.edupolyols-eu.org The development of industrial-scale production methods, primarily through the chemical synthesis of hydrogenating sugars, made their widespread use in the food industry possible. researchgate.nettamu.edu More recently, biotechnological production through microbial fermentation has become a key area of research, especially for polyols like erythritol. tamu.edu

Current Landscape of this compound Research: Emerging Trends and Gaps

The current research landscape for this compound is dynamic, with several emerging trends. A primary focus is its application in the formulation of sugar-free and reduced-calorie foods, including baked goods, confectionery, dairy products, and chocolate. ulapland.figoogle.comrepec.org Researchers are exploring how this compound can replace sucrose (B13894) without compromising the sensory and technological properties of food products, such as texture, moisture retention, and shelf life. chemicalbook.comdietvsdisease.orgagriscitech.eu

Emerging Trends:

Gut Microbiome Interaction: A significant area of new research is the effect of this compound on the gut microbiota. nih.gov Studies suggest that some polyols, including this compound, can reach the large bowel and may increase the numbers of beneficial bacteria like bifidobacteria, indicating potential prebiotic effects. nih.govnih.gov

Novel Production and Analytical Methods: There is ongoing research into optimizing this compound production, including enzymatic synthesis, to improve yields and efficiency. nih.gov Concurrently, advancements are being made in analytical techniques, such as high-performance liquid chromatography (HPLC), to accurately determine this compound content in complex food matrices. ulapland.finih.gov

Glycemic Response Studies: Research continues to confirm this compound's low glycemic impact. Studies have investigated the glycemic and insulinemic response to this compound consumption, finding it to be significantly lower than that of glucose, which is a key rationale for its use in foods targeted at individuals with diabetes. polyols-eu.orgresearchgate.net

Identified Research Gaps:

Lack of Large-Scale Human Trials: While many studies have explored this compound's properties, there is a noted lack of large, long-term randomized controlled trials in humans to confirm its health benefits and effects. nih.govnewswise.com

Long-Term Health Impacts: The long-term consequences of regular this compound consumption are not fully understood. Recent studies on other sugar alcohols like erythritol and xylitol have raised questions about potential cardiovascular risks, highlighting the need for similar comprehensive investigations into this compound. ccf.orgsciencebasedmedicine.org

Understanding Individual Variability: There is a gap in understanding how individual factors, such as genetics and baseline gut microbiota composition, may influence the metabolic response to this compound. nih.govresearchgate.net Further research is needed to explore these variations.

Rationale for Comprehensive this compound Investigation in Academic Disciplines

The continued investigation of this compound is driven by several key factors across different academic disciplines.

Food Science and Technology: From a food technology perspective, this compound is a valuable ingredient for creating healthier food products. polyols-eu.org Its physicochemical properties, such as high heat and acid stability, moisture retention, and a sweetness profile close to sucrose, make it a versatile tool for food formulators. chemicalbook.comagriscitech.eu Research is essential to fully understand its behavior in different food systems and to develop new applications. google.comnih.gov For example, its low hygroscopicity contributes to a longer-lasting crunchiness in confectionery coatings. nih.gov

Microbiology and Health: The interaction of this compound with the human gut microbiome is a compelling reason for further study. nih.gov Investigating its potential prebiotic effects and how it influences the composition and function of gut bacteria could reveal new health benefits. nih.gov

Analytical Chemistry: The need for robust and reliable analytical methods to quantify this compound in various food products drives research in analytical chemistry. nih.gov Accurate labeling and quality control depend on the ability to precisely measure its content, which can be challenging in complex food matrices. researchgate.netnih.gov

The multifaceted nature of this compound, from its chemical properties to its physiological effects, provides a strong rationale for its comprehensive and ongoing investigation in academic and scientific research. repec.org

Data Tables

Table 1: Comparative Properties of Common Polyols

| Polyol | Relative Sweetness (Sucrose = 1) | Caloric Value (kcal/g) |

| Sorbitol | 0.6 | 2.6 |

| Mannitol | 0.5 - 0.7 | 1.6 |

| Xylitol | 1.0 | 2.4 |

| This compound | 0.9 | 2.1 - 2.4 |

| Lactitol | 0.4 | 2.0 |

| Isomalt | 0.45 - 0.65 | 2.0 |

| Erythritol | 0.6 - 0.8 | 0.2 |

Source: Data compiled from multiple sources. molefrank.comnih.govresearchgate.netdietvsdisease.org

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

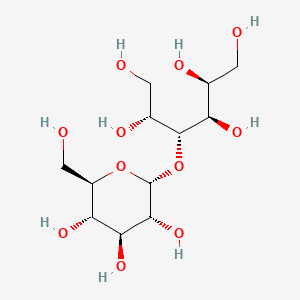

| Chemical Name | 4-O-α-D-glucopyranoyl-D-sorbitol |

| Molecular Formula | C₁₂H₂₄O₁₁ |

| Melting Point | 148-151°C (crystal) |

| Solubility in Water | High, similar to sucrose |

| Hygroscopicity | Low |

| Stability | Stable to heat and acid |

| Non-reducing sugar | Does not participate in Maillard browning reactions |

Source: Data compiled from multiple sources. researchgate.netchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WUJBLJFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044444 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder, Solid | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, slightly soluble in ethanol | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Color/Form |

White powder | |

CAS No. |

585-88-6 | |

| Record name | Maltitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltitol [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucitol, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-α-D-glucopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65DG142WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 to 151 °C, 146-147 °C, 147 - 153 °C | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Bioavailability of Maltitol

Intestinal Absorption and Digestion Mechanisms

Following oral ingestion, maltitol's metabolism involves a combination of limited enzymatic hydrolysis and partial absorption in the small intestine, with the majority passing into the large intestine wikipedia.orgnih.govresearchgate.neteuropa.eu.

Partial Absorption in the Proximal Intestine

This compound is only partially absorbed in the proximal intestine (duodenum and jejunum) wikipedia.orgnih.govscirp.org. Studies indicate that this compound is poorly absorbed in the small intestine compared to sugars like sucrose (B13894) wikipedia.orgresearchgate.netnih.gov. The extent of absorption can vary, with some research suggesting that as little as 2% of an oral dose is absorbed and excreted unchanged in the urine in rats and humans at dosages less than 10 gm/kg fda.gov. Other studies propose a higher absorption rate, though there is variability in findings depending on the measurement methods and dosages used researchgate.netfda.govfoodstandards.govt.nzfoodstandards.gov.au. For instance, one report suggests that approximately 40% of ingested this compound may be absorbed as glucose and sorbitol cambridge.org. Adaptation to this compound consumption may potentially increase its intestinal digestion and absorption foodstandards.gov.au.

Hydrolysis by Endogenous Enzymes

This compound is less readily hydrolyzed by endogenous digestive enzymes in the small intestine compared to disaccharides like sucrose europa.eucir-safety.orginchem.org. While some hydrolysis by disaccharidases in the small intestinal mucosa may occur, a considerable amount of this compound remains undigested and passes into the lower gastrointestinal tract nih.govresearchgate.neteuropa.eucir-safety.orginchem.org. In vitro studies have shown that this compound can exhibit inhibitory activity on alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate digestion nih.govukzn.ac.za. However, in vivo studies have yielded conflicting results regarding this compound's effect on intestinal glucosidase, sucrase, or maltase activity following a single oral dose nih.gov.

Passage to Lower Intestine and Colon

Due to its limited absorption and hydrolysis in the small intestine, a significant portion of ingested this compound reaches the lower intestine and colon wikipedia.orgnih.govresearchgate.neteuropa.euscirp.org. This passage of undigested this compound to the colon is a key factor in its metabolic fate and its subsequent fermentation by the intestinal microbiota wikipedia.orgnih.govresearchgate.neteuropa.euscirp.org. The amount of this compound available for fermentation in the large intestine can range from 42% to 90% of the ingested amount foodstandards.gov.au.

Colonic Fermentation by Intestinal Flora

Upon reaching the colon, the unabsorbed this compound is extensively fermented by the indigenous intestinal bacteria wikipedia.orgnih.govresearchgate.neteuropa.euscirp.orgcambridge.orgnih.gov. This fermentation process is a primary metabolic pathway for this compound in humans europa.euinchem.org.

Volatile Fatty Acid Production (e.g., Propionate)

The fermentation of this compound by colonic microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436) cambridge.orgmdpi.comfrontiersin.org. Studies in rats have shown that this compound supplementation leads to a significant increase in propionic acid concentration in the caecum scirp.orgsemanticscholar.orgresearchgate.net. The production of propionate from this compound fermentation appears to be linked to the activity of certain bacteria, such as Bacteroides scirp.orgsemanticscholar.org. While acetate, propionate, and butyrate are the main SCFAs produced, their relative proportions can vary depending on the substrate and the specific bacterial populations involved mdpi.comfrontiersin.org.

An example of SCFA production from the fermentation of a non-digestible carbohydrate (Inulin) in the colon of healthy subjects is shown in the table below, illustrating the typical end products of such fermentation. While this data is for inulin (B196767), it provides context for the types of SCFAs produced during the fermentation of carbohydrates like this compound in the colon.

| SCFA | Cumulative Amount (mmol) over 12 hours (Mean ± SD) |

| Acetate | 137 ± 75 mdpi.com |

| Propionate | 11 ± 9 mdpi.com |

| Butyrate | 20 ± 17 mdpi.com |

Data adapted from a study on inulin fermentation in healthy subjects. mdpi.com

Impact on Fecal Parameters (e.g., Dry Matter, pH, Alpha-glucosidase Activity)

This compound consumption can influence various fecal parameters. Research in rats has demonstrated that dietary supplementation with this compound leads to a decrease in the amount of dry matter in feces scirp.orgsemanticscholar.orgresearchgate.net. This decrease in fecal dry matter may be attributed to the osmotic effect of unabsorbed this compound or its fermentation products reaching the colon scirp.orgsemanticscholar.org.

Furthermore, studies have shown that this compound supplementation can significantly increase fecal alpha-glucosidase activity scirp.orgsemanticscholar.orgresearchgate.net. This increase in enzyme activity suggests that this compound stimulates saccharolytic colonic bacteria scirp.orgsemanticscholar.org. Alpha-glucosidase activity has been partially linked to the presence of Bacteroides scirp.orgsemanticscholar.org. While alpha-glucosidase activity increased, the activity of other fecal enzymes like beta-glucosidase, beta-galactosidase, beta-glucuronidase, protease, and esterase was not significantly impacted by this compound supplementation in rat studies scirp.org. Feces pH was also not modified by this compound supplementation in these studies scirp.orgsemanticscholar.org.

The effects of this compound on fecal parameters, such as decreased dry matter and increased alpha-glucosidase activity, have been observed to last as long as this compound supplementation continues scirp.orgsemanticscholar.orgresearchgate.net.

Excretion Pathways of Unchanged this compound

Following oral ingestion, a significant portion of this compound is not absorbed in the small intestine and reaches the large intestine. mdpi.comeuropa.eu While this compound can be hydrolyzed by enzymes in the gut lumen or gut wall to glucose and sorbitol, this process is relatively slow and incomplete in humans compared to readily digestible sugars. europa.eufda.govcambridge.org The unabsorbed this compound then becomes available for fermentation by the intestinal flora in the colon. wikipedia.orgmdpi.comeuropa.eu

Studies have shown that a small amount of ingested this compound is excreted unchanged in the feces. Estimates of unchanged this compound excreted in feces vary, with one source indicating about 15% of ingested this compound is excreted this way. wikipedia.org Another study in humans reported 14.3% of administered radioactivity from [14C]-maltitol was recovered in feces over 48 hours. nih.gov In rats, very little this compound was found in the feces after oral administration, but appreciable amounts of sorbitol were detected, suggesting hydrolysis had occurred. cambridge.orgnih.gov However, in germ-free rats, significantly more this compound was recovered in the feces compared to conventional rats, indicating the role of gut bacteria in its degradation. cambridge.orgnih.goveuropa.eu

A small amount of absorbed this compound is excreted unchanged in the urine. europa.eucir-safety.org Studies in rats have shown that after intravenous administration, this compound is cleared almost completely from circulation within an hour and excreted nearly quantitatively in the urine. fda.govnih.govnih.gov Following oral administration in rats and humans, negligible or very small quantities of unchanged this compound have been detected in urine. fda.govfoodstandards.govt.nz One study in humans reported 2.6% of administered radioactivity from [14C]-maltitol was recovered in urine over 48 hours. nih.gov

Comparative Metabolic Fate with Other Polyols and Sugars

This compound's metabolic fate differs from that of readily absorbed sugars like sucrose and glucose, as well as from other polyols such as erythritol (B158007) and xylitol (B92547). foodinsight.orgpolyols-eu.org Unlike sucrose and glucose, which are rapidly and extensively hydrolyzed and absorbed in the small intestine, this compound is only partly absorbed in the proximal intestine. mdpi.comnih.gov This leads to a slower rise in blood glucose and insulin (B600854) levels compared to glucose and sucrose. mdpi.comfoodinsight.org

Compared to other polyols, this compound exhibits an intermediate metabolic profile. Erythritol, a smaller polyol, is rapidly absorbed in the small intestine (up to 90%) and largely excreted unchanged in the urine, with minimal fermentation in the colon. knowde.commedizinonline.comnih.gov Xylitol is absorbed to a lesser extent (around 50%) and metabolized in the liver, while the unabsorbed portion is fermented in the large intestine. medizinonline.comnih.gov Sorbitol is also poorly absorbed and undergoes fermentation in the colon. foodinsight.orgmedizinonline.com

The extent of absorption and subsequent fermentation varies among polyols, influencing their caloric value and impact on the gastrointestinal tract. ift.org this compound is slowly and incompletely metabolized in the small intestine into glucose and sorbitol. foodinsight.org The glucose is absorbed, while the sorbitol proceeds to the large intestine for fermentation by gut microbes. foodinsight.org This incomplete absorption and subsequent fermentation are key factors contributing to this compound's lower caloric value (2-3 kcal/g) compared to sucrose (4 kcal/g) and its potential to cause gastrointestinal effects at higher intakes. wikipedia.orgmdpi.comfoodinsight.orgingredients.net.au

The table below summarizes some comparative aspects of the metabolic fate of this compound and other sweeteners:

| Sweetener | Absorption in Small Intestine | Primary Metabolism/Fate | Excretion Pathways (Unchanged) | Glycemic Index (relative to Glucose = 100) |

| Glucose | High | Rapidly absorbed, used for energy or stored | Minimal | 100 |

| Sucrose | High (hydrolyzed to glucose and fructose) | Rapidly hydrolyzed and absorbed, used for energy or stored | Minimal | 65 |

| This compound | Partial | Partial hydrolysis to glucose and sorbitol; significant colonic fermentation | Feces (unchanged), Urine (small amount) | 35 (crystalline), 52 (syrup) mdpi.compolyols-eu.org |

| Erythritol | High (up to 90%) | Minimal metabolism | Urine (largely unchanged) | 0 polyols-eu.orgknowde.com |

| Xylitol | Partial (around 50%) | Metabolized in liver; unabsorbed portion fermented | Urine (small amount), Feces (small amount) | 13 polyols-eu.org |

| Sorbitol | Poor | Colonic fermentation | Feces (small amount), Urine (small amount) | 9 polyols-eu.org |

Data sources: wikipedia.orgmdpi.comnih.govfoodinsight.orgpolyols-eu.orgknowde.commedizinonline.comnih.gov

The fermentation of unabsorbed this compound in the colon produces short-chain fatty acids (SCFAs) and gases. scirp.org This fermentation contributes to the energy value of this compound and can influence the colonic environment. polyols-eu.orgscirp.org The extent of fermentation can vary depending on the individual's gut microbiota composition.

Physiological and Systemic Effects of Maltitol

Glycemic and Insulinemic Responses

Maltitol is recognized for its reduced impact on blood sugar and insulin (B600854) levels compared to traditional sugars. diabetes.co.uk This characteristic is central to its use as a sugar substitute, especially in foods designed for individuals who need to manage their blood glucose levels. diabetes.co.uklifemd.com

The fundamental reason for this compound's lower glycemic and insulinemic impact lies in its unique digestive pathway. everydayhealth.com As a sugar alcohol (polyol), this compound is not completely digested or absorbed in the small intestine. healthline.comnih.gov The process of digestion involves the partial breakdown of this compound into its constituent molecules, glucose and sorbitol, within the intestines. everydayhealth.com While the glucose component is absorbed, the sorbitol part and any undigested this compound are only partially absorbed. everydayhealth.com

This incomplete and slower absorption process results in a more gradual and lower rise in both blood glucose and insulin levels when compared to the rapid and complete absorption of sugars like sucrose (B13894) or glucose. everydayhealth.comhealthline.commedicinenet.com Consequently, this compound has a lower glycemic index (GI), with powdered this compound having a GI of around 35, compared to sucrose's GI of approximately 65. everydayhealth.comhealthline.comverywellfit.com The insulinemic index is also lower; pure this compound has an insulin index of 27. paleofoundation.com This reduced caloric value, about 2.1 to 3 calories per gram versus 4 for sugar, is also a result of this incomplete absorption. medicinenet.comverywellfit.com

Multiple studies involving healthy human subjects have quantified the attenuated glycemic and insulinemic responses to this compound. In one study, the oral ingestion of this compound resulted in significantly lower blood glucose and insulin responses compared to glucose. koreascience.kr Another comparative study found that the peak increase in plasma glucose concentration after a 30g dose of this compound was significantly smaller than that after a sucrose dose (21 mg/100 ml vs. 38 mg/100 ml, respectively). nih.gov The corresponding peak insulin concentration was also markedly lower for this compound (9.3 µU/ml) compared to sucrose (25.5 µU/ml). nih.gov

A study conducted on healthy Indian volunteers provided further evidence, showing that this compound's glycemic response was only 20.4% of that of glucose. researchgate.netspringermedizin.de Similarly, the insulinemic response to this compound was found to be just 17.8% of the response to glucose. researchgate.netspringermedizin.de Furthermore, research involving ethnically diverse groups (White, South Indian, and Chinese subjects) confirmed that the glycemic response to this compound is low across different ethnic backgrounds, with no significant differences observed among the groups. nih.gov

Table 1: Glycemic and Insulinemic Responses in Healthy Volunteers

| Study Parameter | This compound | Comparator (Glucose/Sucrose) | Source |

|---|---|---|---|

| Peak Plasma Glucose Increase | 21 +/- 4 mg/100 ml | 38 +/- 4 mg/100 ml (Sucrose) | nih.gov |

| Peak Insulin Concentration | 9.3 +/- 2.7 µU/ml | 25.5 +/- 5.0 µU/ml (Sucrose) | nih.gov |

| Glycemic Response (% of Glucose) | 20.4 ± 9.3 % | 100% (Glucose) | researchgate.netspringermedizin.de |

| Insulinemic Response (% of Glucose) | 17.8 ± 9.9 % | 100% (Glucose) | researchgate.netspringermedizin.de |

For individuals with diabetes, this compound's blunted effect on blood sugar is particularly significant. diabetes.co.uk Studies have consistently shown that this compound is a suitable sugar alternative for this population. diabetes.co.uklifemd.com

In a key study involving patients with diabetes, the ingestion of 50g of this compound was compared to 50g of glucose. koreascience.kr The results were stark: the peak increase in blood glucose concentration after this compound was 49 mg/dl, whereas for glucose it was 135 mg/dl. koreascience.kr The insulin response in these diabetic patients was also significantly lower after consuming this compound compared to glucose, with a peak increment of 7.98 µU/ml for this compound versus 25.03 µU/ml for glucose. koreascience.kr These findings underscore that this compound ingestion leads to significantly smaller increments in both blood glucose and insulin in diabetic individuals. koreascience.kr

Table 2: Glycemic and Insulinemic Responses in Diabetic Subjects

| Study Parameter | This compound (50g dose) | Glucose (50g dose) | Source |

|---|---|---|---|

| Peak Blood Glucose Increment | 49 mg/dl | 135 mg/dl | koreascience.kr |

| Peak Blood Insulin Increment | 7.98 µU/ml | 25.03 µU/ml | koreascience.kr |

Beyond its slow and incomplete absorption, research suggests this compound may possess other hypoglycemic mechanisms. An ex vivo study using isolated rat tissues demonstrated that this compound could inhibit glucose absorption in the jejunum (a part of the small intestine). nih.govnih.govresearchgate.net The same study also found that this compound increased glucose uptake in isolated rat psoas muscle, but this effect was dependent on the presence of insulin. nih.govnih.govresearchgate.net

Impact on Gastrointestinal Health

The incomplete digestion and absorption of this compound are directly linked to its effects on the gastrointestinal system. wellversed.in Because it is not fully absorbed in the small intestine, a portion of ingested this compound travels to the large intestine. wellversed.insignos.com There, it is fermented by gut bacteria, a process that can lead to symptoms like gas, bloating, and abdominal rumbling. wellversed.insignos.comjanuary.ai

Additionally, this compound exerts an osmotic effect in the intestines, drawing water into the bowel. wellversed.innih.gov This can lead to a laxative effect, including diarrhea, particularly when consumed in large quantities. healthline.comwellversed.innih.gov Studies have sought to determine the threshold for these effects. Research in healthy adults found that occasional or regular consumption of this compound was not associated with severe digestive symptoms at normal intake levels. nih.gov However, the frequency of diarrhea was higher with this compound compared to sucrose, though it typically only occurred at very high doses of about 90 grams. nih.gov Another study noted that children can generally tolerate up to 15 grams per day without significant discomfort. caloriecontrol.orgfoodnavigator.com

Prebiotic Effects

This compound is a sugar alcohol that is only partially absorbed in the small intestine. everydayhealth.comnih.gov The unabsorbed portion travels to the large intestine, where it can be fermented by the resident gut microbiota. wellversed.innih.gov This process of selective fermentation can lead to changes in the composition and activity of the gut bacteria, an outcome often referred to as a prebiotic effect. nih.govpsychologytoday.com Some polyols, including this compound, are known to reach the large bowel and may exert prebiotic actions by stimulating the growth of beneficial microorganisms. nih.govresearchgate.net

Modulation of Gut Microbiota Composition

A consistent finding across multiple studies is that this compound consumption leads to an increase in the population of Bifidobacteria. nih.govescholarship.orgnews-medical.net These bacteria are widely considered beneficial to host health. In one human clinical trial, the consumption of this compound was found to significantly increase the fecal Bifidobacteria population when compared to a sucrose control. nih.govescholarship.org Another study involving chocolate containing this compound also concluded that this compound increased the amount of fecal bifidobacteria. nih.govnih.gov This bifidogenic effect is a key characteristic of prebiotics. nih.govresearchgate.net

Table 1: Effect of this compound Consumption on Fecal Bifidobacteria Population in a Human Study

| Treatment Group | Baseline (log10 cells/g) | Post-Intervention (log10 cells/g) | Statistical Significance (P-value) |

| This compound | 8.9 | 9.4 | P=0.0006 |

| Sucrose (Control) | No significant change reported | No significant change reported | Not significant |

Source: Data from Beards et al., as cited in escholarship.org.

Beyond its effect on Bifidobacteria, this compound consumption has been shown to increase the populations of several other bacterial genera. escholarship.org A human study reported that this compound intake led to statistically significant increases in the populations of Lactobacilli (P=0.001) and Clostridium (P<0.05). escholarship.org The same study also observed an increase in Bacteroides and the probiotic species Fusobacterium prausnitzii. escholarship.org Furthermore, research in rat models suggests a link between this compound fermentation and the activity of Bacteroides through the production of propionate (B1217596) and the enzyme α-glucosidase. scirp.org

Table 2: Summary of this compound's Effect on Various Gut Bacteria Populations from a Human Study

| Bacterial Genus/Species | Effect of this compound Consumption | Statistical Significance (P-value) |

| Bifidobacteria | Increased | P=0.0006 |

| Lactobacilli | Increased | P=0.001 |

| Clostridium | Increased | P<0.05 |

| Bacteroides | Increased | Not specified |

| Fusobacterium prausnitzii | Increased | Not specified |

Source: Data from Beards et al., as cited in escholarship.org.

Influence on Short-Chain Fatty Acid Production

The bacterial fermentation of unabsorbed carbohydrates like this compound in the colon results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). nih.govscirp.orgnih.gov These molecules are important energy sources for colonocytes and have various physiological effects. nih.govresearchgate.net Studies have shown that this compound consumption can increase the concentration of total SCFAs in the gut. nih.govnih.gov Specifically, research in animal models has demonstrated that this compound fermentation primarily leads to an increased production of propionic acid (propionate). scirp.org This specific SCFA production pattern is linked to the metabolism of particular substrates by specific bacteria, such as Bacteroides. scirp.org

Gastrointestinal Symptoms (e.g., Diarrhea, Gas, Stomach Pains)

The incomplete digestion and absorption of this compound in the small intestine is the primary cause of its well-documented gastrointestinal side effects. wellversed.indietvsdisease.org When the unabsorbed this compound reaches the large intestine, two main processes occur that can lead to discomfort. wellversed.infsgrain.com

First, the bacterial fermentation of this compound produces gas, which can cause symptoms such as bloating, flatulence, and stomach pains. wellversed.indietvsdisease.orghealthline.com One clinical study found that a 40-gram dose of this compound led to a significant increase in stomach gurgling and flatulence compared to sucrose. everydayhealth.comdietvsdisease.org

Second, this compound exerts an osmotic effect in the intestines. fsgrain.comnih.gov The unabsorbed molecules draw water from the intestinal walls into the gut lumen, which can lead to osmotic diarrhea. fsgrain.comnih.govmoonmilk.us This laxative effect is a common characteristic of most sugar alcohols. wellversed.innih.gov The severity of these symptoms depends on the amount of this compound consumed and an individual's sensitivity. healthline.comreddit.com

Table 3: Common Gastrointestinal Symptoms Associated with this compound Consumption

| Symptom | Primary Cause(s) |

| Gas / Flatulence | Fermentation of unabsorbed this compound by gut bacteria in the large intestine. wellversed.indietvsdisease.org |

| Bloating | Accumulation of gas produced during fermentation. everydayhealth.comwellversed.in |

| Stomach Pains / Cramping | Gas pressure and intestinal distension. wellversed.inhealthline.com |

| Diarrhea | Osmotic effect, where unabsorbed this compound draws water into the intestines. fsgrain.comnih.gov |

Role of Maltitol in Oral Health Research

Applications in Oral Care Products (e.g., Chewing Gum, Toothpaste)

Given its non-cariogenic properties, maltitol is widely used as a sugar substitute in various oral care and "tooth-friendly" products. caringsunshine.comtodaysrdh.com

Chewing Gum : Sugar-free chewing gum is a primary application for this compound. caringsunshine.comnih.gov Chewing this compound-sweetened gum stimulates saliva flow, which helps clear food debris, neutralize plaque acids, and promote remineralization. roquette.comnih.gov Studies have shown that regular use of this compound gum can reduce plaque accumulation and may help prevent the development of gingivitis. apfoodonline.comroquette.com The benefits are attributed to both the mechanical action of chewing and the specific effects of the polyol itself. roquette.comroquette.com

Toothpaste and Mouthwash : this compound is also incorporated into formulations for toothpaste and mouthwash. todaysrdh.com In these products, it serves as a sweetening agent that does not contribute to tooth decay, making the products more palatable without compromising their oral health benefits.

Analytical Methodologies for Maltitol Determination in Research Matrices

High-Performance Liquid Chromatography (HPLC)

HPLC methods are extensively employed for the assessment of maltitol in complex matrices like food and beverages nih.govmdpi.com. The technique allows for the separation and quantification of this compound from other co-existing carbohydrates and matrix components. Different HPLC modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are also utilized for the effective separation of polar compounds like this compound nih.gov. The choice of detector in HPLC analysis of this compound is particularly important because this compound lacks strong chromophores, making direct detection by UV absorbance challenging nih.govmdpi.com. Commonly used detectors include Refractive Index (RI) detectors, which are suitable for compounds that change the refractive index of the solvent, and Charged Aerosol Detectors (CAD), which can detect non-UV absorbing analytes nih.govmdpi.comresearchgate.net. UV detection is possible but typically requires a derivatization step to introduce a chromophore into the this compound molecule nih.govmdpi.com.

Robustness and Sensitivity

HPLC methods developed for this compound determination are generally characterized by their robustness and high sensitivity nih.govcreative-proteomics.commdpi.compharmainfo.in. Studies have demonstrated good performance metrics, including repeatability and reproducibility. For instance, HPLC-RID methods for the simultaneous determination of sugars and polyols, including this compound, have shown very good repeatability with relative standard deviations (RSD) below 5% pharmainfo.inresearchgate.net. The sensitivity of these methods is reflected in their limits of detection (LOD) and limits of quantification (LOQ). Reported LOD values for this compound in multi-analyte methods can be in the range of 0.01–0.17 mg/mL, with LOQ values between 0.03–0.56 mg/mL pharmainfo.in. Another HPLC-CAD method reported LODs for various sugar alcohols and sugars, including this compound, in the range of 0.12–0.44 µg/mL and LOQs between 0.40–1.47 µg/mL researchgate.net. USP-NF methods for this compound assay specify system suitability requirements, including a relative standard deviation of not more than 2.0% for replicate injections of standard solutions, indicating good repeatability shodex.comshodexhplc.com. The resolution between this compound and sorbitol peaks is also a critical parameter for ensuring adequate separation in these methods, typically required to be not less than 2.0 shodexhplc.com.

Sample Preparation Techniques for HPLC

Sample preparation is a crucial and often the most time-consuming step in the analytical process for determining this compound in complex research matrices nih.gov. Its primary goal is to isolate the analyte of interest from interfering substances and prepare it in a form suitable for HPLC analysis, thereby improving the accuracy, sensitivity, and selectivity of the method and preventing issues such as column clogging nih.gov. General sample preparation protocols involve homogenization, extraction, clean-up, and filtration nih.gov.

Extraction Methods (e.g., Water Sonication, Heat-assisted Extraction)

Various extraction methods are employed to isolate this compound from different matrices, with water being a commonly used solvent due to this compound's high solubility in water nih.govatamanchemicals.com. Heat-assisted extraction is frequently utilized to improve the efficiency of this compound recovery. Examples include extraction with distilled water at 50°C or 60°C for a specified time, such as 15 minutes mdpi.comresearchgate.net. Water sonication is another effective extraction technique; for instance, sample extraction with water under sonication for 20 minutes at 40°C has been reported nih.govresearchgate.net. Extraction with 30% ethanol (B145695) has also been documented nih.gov. The specific extraction method is often optimized based on the nature of the sample matrix.

Protein Removal (e.g., Carrez Reagents)

For matrices rich in proteins, such as dairy products, a protein removal step is essential to prevent interference during HPLC analysis and protect the chromatographic column. Precipitation using Carrez reagents is a widely applied technique for protein removal nih.govmdpi.comresearchgate.netresearchgate.net. Carrez Solution I typically contains potassium ferrocyanide, and Carrez Solution II contains zinc sulfate. The addition of these reagents leads to the precipitation of proteins and other high-molecular-weight compounds, which can then be removed by centrifugation or filtration nih.govmdpi.comresearchgate.net.

Filtration Protocols

Filtration is a mandatory step before injecting samples into an HPLC system to remove any particulate matter that could damage the column or interfere with the separation. Various filter types and pore sizes are used depending on the sample matrix and the specific HPLC system requirements. Common filtration protocols involve the use of membrane filters with pore sizes such as 0.45 µm or 0.22 µm nih.govmdpi.compharmainfo.inresearchgate.netresearchgate.netmdpi.com. Filtration through filter paper is sometimes used as an initial step, followed by filtration through a finer membrane filter nih.govresearchgate.net.

Derivatization Techniques for Enhanced Detection

Analytical Performance Data Examples for this compound Determination by HPLC

| Method Type | Matrix | Sample Preparation | Detection | LOD | LOQ | Repeatability (RSD) | Reproducibility (RSD) | Reference |

| HPLC | Dessert Cream | Water extraction (60°C, 15 min), NaOH/ZnSO4 precipitation, 0.45 µm filtration | RID | 0.01-0.17 mg/mL | 0.03-0.56 mg/mL | < 5% | Very good | pharmainfo.inresearchgate.net |

| HPLC | Functional Foods | Ultrasonic water extraction, Benzoyl chloride derivatization, C18 column separation | UV (232 nm) | 2.2 µg/mL | Not specified | < 5% | Not specified | nih.govscu.edu.cn |

| HPLC | Food Products | Not specified (general method) | CAD | 0.12-0.44 µg/mL | 0.40-1.47 µg/mL | < 5% | Very good | researchgate.net |

Note: LOD and LOQ values may vary depending on the specific matrix and chromatographic conditions.

Refractive Index (RI) Detection

Refractive Index (RI) detection is a method described for the determination of this compound. nih.gov RI detectors are suitable for analyzing compounds that alter the refractive index of the solvent, which is true for nearly all analytes. nih.govmdpi.com This detection method allows for simple and fast analysis. nih.gov

An example of successful this compound analysis using an RI detector involves an HPLC procedure for dairy products. nih.gov This method utilized an amino column with a silica-based aminopropyl bonded stationary phase coupled with an RI detector. nih.gov To address potential interference from lactose (B1674315), which had a coincident retention time with this compound, an isolation method employing enzymatic treatment with β-galactosidase was applied for lactose hydrolysis. nih.gov

Another application of HPLC-RI involved the simultaneous determination of four sugars and five sugar alcohols, including this compound, in desserts. nih.gov

A key limitation of RI detection is its restriction to isocratic methods. nih.gov RI detectors are also highly sensitive to variations in temperature and flow rate. nih.gov Despite these limitations, HPLC-RI can be used to detect and quantify sugar alcohols and allulose in beverages and other low-calorie products. waters.com An analytical workflow combining Arc HPLC-RI with an Atlantis Premier BEH Z-HILIC analytical column has been developed, offering increased retention of polar analytes and different selectivity compared to other HILIC chemistries. waters.com

Challenges in this compound Analysis in Complex Food Matrices

This compound analysis faces several challenges, particularly in complex food matrices. Food products have diverse compositions, containing various thickeners, preservatives, macromolecules, and color additives. nih.gov Many components within food matrices share similar polarities with this compound, making its isolation difficult. nih.gov

Furthermore, the concentration of this compound in some food products necessitates adjusting the sample concentration through dilution to fall within the linear range of the analytical method. nih.gov

Sample preparation is a critical and often time-consuming step in determining an analyte like this compound in a given matrix. nih.gov This stage involves isolating the compound of interest from interfering substances before instrumental analysis. nih.gov The complexity of the matrix dictates the sample preparation method, which may include homogenization, extraction, clean-up, and pre-concentration steps to remove chemical interferences. nih.govbioglyco.com While preparing liquid samples can be relatively simple, often involving just dilution and filtration, carbonated drinks require degassing. nih.gov

The effect of the matrix composition on the performance of analytical methods is a significant challenge in food analysis. unl.edu To assess method accuracy and selectivity, food samples containing no target analytes are typically fortified with known amounts of sweeteners. unl.edu It is challenging to isolate sweeteners from many food matrix components due to their similar polarities and water solubility. unl.edu

The presence of other polyols, such as sorbitol, xylitol (B92547), and mannitol, can also influence the analysis of this compound in food matrices, particularly in relation to rheological properties when starches are present. mdpi.com

Toxicological and Safety Research of Maltitol

Subchronic Oral Toxicity Studies (e.g., in Mice, Rats, Dogs)

Subchronic oral toxicity studies have been performed in various animal species, including mice, rats, and dogs. Maltitol was not found to be toxic in subchronic oral animal studies. cir-safety.org A 90-day study in rats evaluated the toxic potential of a material containing more than 49% hydrogenated polysaccharides, including 10% sorbitol, 8% this compound, and 82% higher-order polyols. No treatment-related toxicity was observed in rats or dogs when this material was administered in the diet at dosages up to 18 g/kg and 43 g/kg of body weight per day, respectively, for 90 days. cir-safety.org Another subchronic toxicity study (13 weeks) in rats, conducted according to OECD Guideline 408, used dietary levels of 0, 1.25, 2.5, or 5% of a hydrogenated polysaccharide fraction from a this compound syrup preparation. This study reported no treatment-related effects on clinical appearance, body weight gain, or feed consumption. europa.eu

| Study Duration | Species | Administration Route | Highest Dose Tested (approx.) | Observed Toxicity | Source |

| Acute | Mice | Oral | > 25.3 mL/kg bw | Not toxic | cir-safety.org |

| Acute | Rats | Oral (gastric probe) | 2 g/kg | Induced hyperglycemia | nih.gov |

| Acute | Rats, Dogs | Oral | Not specified | Not toxic | cir-safety.org |

| 90-day Subchronic | Rats | Dietary | 18 g/kg bw/day (as part of mixture) | No treatment-related toxicity | cir-safety.org |

| 90-day Subchronic | Dogs | Dietary | 43 g/kg bw/day (as part of mixture) | No treatment-related toxicity | cir-safety.org |

| 13-week Subchronic | Rats | Dietary | 5% (hydrogenated polysaccharide fraction) | No treatment-related effects | europa.eu |

Genotoxicity and Mutagenicity Assessments (e.g., Ames Test)

This compound has been evaluated for its genotoxic and mutagenic potential using various in vitro and in vivo test systems. This compound has been demonstrated to be nonmutagenic and nongenotoxic in a variety of in vitro test systems, including the Ames test, both with and without the presence of metabolic activation. cir-safety.org Hydrogenated glucose syrup (HGS) and this compound powder were negative in all Ames assays utilizing multiple bacterial strains with and without metabolic activation. fda.gov While HGS induced increased responses in some in vitro mammalian cell studies, it was considered negative in other mammalian cell assays. fda.gov Importantly, no in vivo clastogenic or mutagenic effects were observed. fda.gov The weight of evidence indicates that HGS and this compound are not genotoxic. fda.gov

Studies using the Ames test with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, or TA1538, with and without metabolic activation, showed negative results for HGS at concentrations of 0.5 to 1000 μ g/plate . fda.gov Similar negative results were obtained for HGS and this compound powder in Ames assays with the same Salmonella typhimurium strains and Escherichia coli WP2/pKM101 at doses of 0.5-50 mg per plate, with and without rat liver S9 mix. fda.govhpa.gov.tw In an in vivo micronucleus test in bone marrow after oral administration to mice, HGS and this compound crystal did not cause a significant increase in the incidence of micronucleated erythrocytes at doses between 3.75-30 g/kg. hpa.gov.tw

In human peripheral lymphocytes in vitro, this compound did not induce sister chromatid exchanges (SCEs) at concentrations of 1.25, 2.5, and 5 mg/mL and treatment periods of 24 and 48 hours. researchgate.net While chromosomal abnormalities increased, this increase was not statistically significant. researchgate.net this compound increased the frequency of micronuclei (MN) at 24 and 48 hours, but not in a concentration-dependent manner. researchgate.net this compound did not affect the replication index (RI) and mitotic index (MI) at the tested concentrations and durations. researchgate.net Based on these findings, it has been interpreted that this compound has a weak genotoxic potential but appears non-cytotoxic to human peripheral lymphocytes in vitro. researchgate.net Studies in the bone marrow cells of rats reported that this compound (2.5, 5, and 10 g/kg, 6, 12, and 24 hours) did not affect the frequency of chromosome aberrations and mitotic index. ksu.edu.tr

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies have been conducted to assess the potential effects of this compound on reproduction and development. This compound administered by gavage to rabbits at 5 g/kg/d produced an increase in the number of early resorptions and post-implantation losses, but resulted in no malformations. cir-safety.org this compound at a dose of 2.5 g/kg/d was not found to be a reproductive or developmental toxin. cir-safety.org A multigeneration reproduction study without a teratological component has been performed with a low this compound product, but this study did not conform to present-day protocols. europa.eu

Regulatory Status and Safety Evaluations by International Bodies (e.g., JECFA, EFSA)

This compound has been reviewed and evaluated for safety by international regulatory bodies such as the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), formerly the Scientific Committee for Food (SCF).

JECFA has reviewed the safety data for this compound at multiple meetings and concluded that this compound is safe. fda.govcosmeticsinfo.org JECFA assigned this compound its safest category of an acceptable daily intake (ADI) of "not specified". fda.govpolyols-eu.org This designation implies that, based on available data, the total daily intake of the substance arising from its use at levels necessary to achieve the desired technological effect and from its acceptable background levels in food does not represent a hazard to health. polyols-eu.org JECFA first reviewed this compound in conjunction with hydrogenated glucose syrup in 1980, with subsequent studies in 1983 and a reevaluation in 1985. regulations.gov

The European Commission's Scientific Committee on Food (SCF) also reviewed this compound and this compound-based products (hydrogenated glucose syrups) and found this compound to be "acceptable". fda.govregulations.gov Like JECFA, the SCF considered it inappropriate to establish an ADI for this compound and other polyols under review. regulations.gov The SCF assessed the safety of sweeteners in 1985, concluding that this compound is acceptable for use without setting a limit on its use. cir-safety.org In 1988, the SCF considered new data but maintained its previous evaluation. foodandnutritionresearch.net this compound syrup is authorized in Europe as a sweetener (food additive) in food. cir-safety.org The use of a new this compound syrup material with a higher content of higher-order hydrogenated saccharides was also considered acceptable by the SCF, as its use did not raise additional safety concerns compared to existing this compound syrups. europa.eu

Both JECFA and SCF (now EFSA) have given polyols, including this compound, an ADI of "not specified," which is the highest safety rating for a food additive and translates into provisions for use according to Good Manufacturing Practice (GMP) and "quantum satis" (no maximum level indicated). polyols-eu.org EFSA is currently re-evaluating the safety of all authorized food additives, including polyols, according to a program established by Commission Regulation (EU) 257/2010. polyols-eu.org

According to evaluations by EFSA and the Codex Alimentarius Commission, this compound and other low-calorie sweeteners are considered safe for human consumption and are not expected to cause cancer or other health problems when consumed within acceptable daily intakes. nih.gov

Future Research Directions and Translational Applications

Longitudinal Studies on Gut Microbiome Modulation by Maltitol

Research into the impact of this compound on the gut microbiome suggests a prebiotic-like effect, primarily through its fermentation by colonic bacteria. scirp.orgresearchgate.netmdpi.com Studies have indicated that this compound can reach the large bowel and potentially increase the population of beneficial bacteria such as Bifidobacteria. researchgate.netnih.govnews-medical.netescholarship.org This fermentation process also leads to the production of short-chain fatty acids (SCFAs), including propionate (B1217596). scirp.orgnih.gov

Evidence from rat models has shown that this compound supplementation can impact caecal parameters, including increased caecal mucosa and bacterial mass, and promote saccharolytic bacteria indicated by increased α-glucosidase activity. scirp.org this compound fermentation in the caecum was demonstrated by an increase in caecal content weight and propionic acid production. scirp.org These transient effects observed in rats highlight the need for similar long-term studies in humans to confirm these modulatory effects and understand their physiological consequences. scirp.orgmdpi.com

Exploration of this compound's Impact on Specific Metabolic Pathways

This compound is only partially absorbed in the small intestine, with a significant portion reaching the colon where it undergoes fermentation. nih.govacs.org This metabolic fate contributes to its lower caloric value and reduced glycemic impact compared to sucrose (B13894). nih.gov While its general metabolic pathway is understood, involving partial hydrolysis to sorbitol and glucose and subsequent fermentation, further research is needed to explore its specific impact on various metabolic pathways beyond glucose and insulin (B600854) responses. nih.govacs.orgcambridge.org

Studies have shown that this compound consumption results in substantially lower glycaemic and insulin responses compared to glucose or sucrose. nih.govresearchgate.net However, the precise mechanisms by which this compound and its fermentation products influence other metabolic pathways, such as lipid metabolism or energy expenditure, require further investigation. scirp.org Research into how this compound interacts with nutrient-sensing receptors in the intestine is also an area of ongoing exploration, although current findings present conflicting results regarding the influence of artificial sweeteners on gut microbiota composition and metabolic health. mdpi.comnih.gov

Understanding the detailed metabolic fate of this compound and the bioactivity of its fermentation products is essential for fully appreciating its potential health benefits and for developing targeted dietary strategies. acs.orgeuropa.eu Future research could utilize advanced metabolomic techniques to identify and quantify the various metabolites produced from this compound fermentation and investigate their effects on systemic metabolic health.

Development of Novel this compound Derivatives with Enhanced Bio-functionalities

The development of novel this compound derivatives represents a promising avenue for enhancing its bio-functionalities, potentially leading to improved prebiotic effects, altered sweetness profiles, or other targeted health benefits. Research has explored the enzymatic synthesis of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.net For instance, this compound derivatives have been synthesized through alternansucrase-catalyzed reactions, yielding novel prebiotic candidates. mdpi.comresearchgate.netresearchgate.net

Studies on these synthesized this compound derivatives have investigated their structural characteristics and in vitro fermentation properties. researchgate.netresearchgate.net The prebiotic activity of these derivatives appears to be dependent on the type of glycosidic bond. researchgate.net The enzymatic approach offers a pathway to create this compound-based compounds with tailored structures and potentially enhanced interactions with the gut microbiota or other biological systems. mdpi.comresearchgate.net

Future research in this area could focus on synthesizing a wider range of this compound derivatives with specific structural modifications designed to optimize desired bio-functionalities. This includes exploring different enzymatic or chemical synthesis routes and conducting comprehensive in vitro and in vivo studies to evaluate their metabolic fate, prebiotic potential, and impact on various physiological processes. mdpi.comresearchgate.netresearchgate.net

Advanced Analytical Techniques for in situ this compound Quantification in Biological Systems

Accurate and sensitive quantification of this compound in biological systems is crucial for understanding its absorption, distribution, metabolism, and excretion, as well as its interaction with the gut microbiome. While high-performance liquid chromatography (HPLC) has been a primary method for this compound determination in various food matrices, advanced analytical techniques are needed for in situ quantification in complex biological environments. nih.gov

Techniques such as mass spectrometry (MS) coupled with chromatography have been used to confirm the chemical structure of synthesized this compound. mdpi.comresearchgate.net However, in situ quantification in biological systems presents challenges due to the complexity of the matrices and the potential presence of interfering compounds. Future research should focus on developing and validating advanced analytical methods that allow for the sensitive and specific quantification of this compound and its metabolites directly within biological samples, such as gut contents, tissue samples, or blood. nih.gov

This could involve the development of novel biosensors, the application of advanced spectroscopic techniques, or the refinement of existing chromatographic and mass spectrometric methods for in situ analysis. nih.gov Improved analytical capabilities will facilitate a deeper understanding of this compound's pharmacokinetics and pharmacodynamics, supporting more accurate research into its physiological effects.

Integration of this compound in Functional Food Development for Targeted Health Benefits

The integration of this compound into functional food development is a significant area of current and future research, driven by the increasing consumer demand for healthier food options and sugar substitutes that offer additional health benefits. credenceresearch.comfuturemarketinsights.commarketresearchfuture.comhsfbiotech.comdatainsightsmarket.com this compound's properties make it a suitable ingredient for developing sugar-free and reduced-calorie products, including confectionery, bakery items, and dairy products. nih.govcredenceresearch.comatamanchemicals.comfuturemarketinsights.commarketresearchfuture.comdatainsightsmarket.com

Future research directions include exploring the incorporation of this compound in functional foods designed to deliver targeted health benefits, such as improved gut health, enhanced glycemic control, or dental health. nih.govcredenceresearch.comhsfbiotech.comhealthline.com This involves formulating food products where this compound not only replaces sugar but also contributes to the functional properties of the food and potentially exerts beneficial physiological effects. nih.govcredenceresearch.comhsfbiotech.com

Q & A

Q. How do computational models predict this compound’s interaction with taste receptors (e.g., T1R2/T1R3)?

- Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to sweet taste receptors. Validate with in vitro cell-based assays (HEK293 cells expressing T1R2/T1R3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。